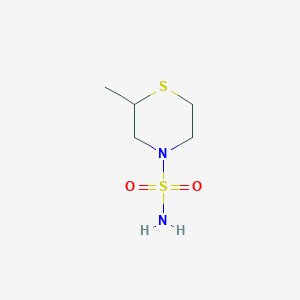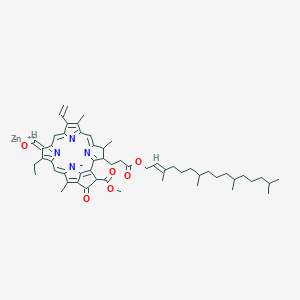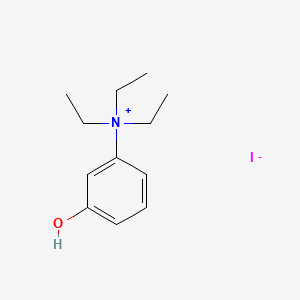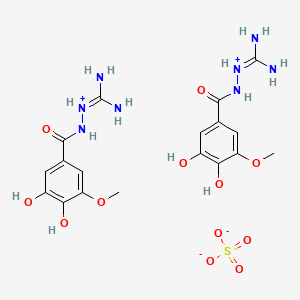
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes both hydroxyl and methoxy groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps. The starting material is often 3,4-Dihydroxy-5-methoxybenzoic acid, which undergoes a series of reactions to introduce the aminoguanidine group. Common reagents used in these reactions include amines, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different hydroxylated derivatives.
Applications De Recherche Scientifique
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, its aminoguanidine group may interact with enzymes and receptors, modulating biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dihydroxy-5-methoxycinnamic acid: Shares similar functional groups but differs in its overall structure.
3,4,5-Trihydroxybenzoic acid: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is unique due to its combination of hydroxyl, methoxy, and aminoguanidine groups. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35607-26-2 |
|---|---|
Formule moléculaire |
C18H26N8O12S |
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
diaminomethylidene-[(3,4-dihydroxy-5-methoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C9H12N4O4.H2O4S/c2*1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11;1-5(2,3)4/h2*2-3,14-15H,1H3,(H,12,16)(H4,10,11,13);(H2,1,2,3,4) |
Clé InChI |
XIWZYSFFOSNQKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


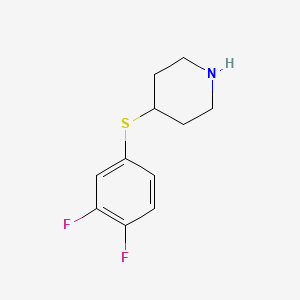
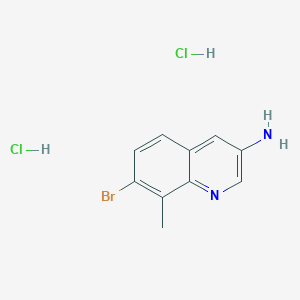


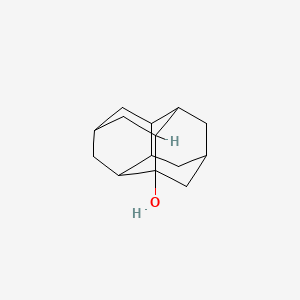
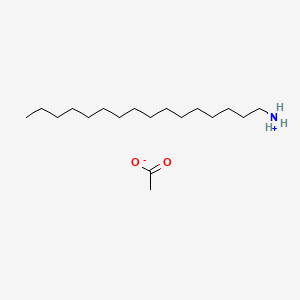

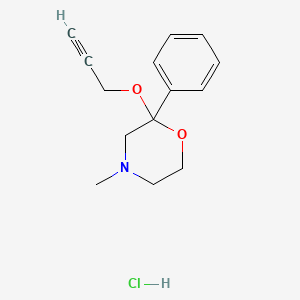
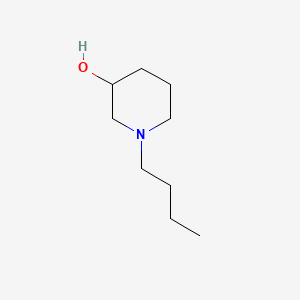
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
